molecular formula C6H12N2O4 B1346693 Diethyl 1,2-hydrazinedicarboxylate CAS No. 4114-28-7

Diethyl 1,2-hydrazinedicarboxylate

Cat. No. B1346693
CAS RN: 4114-28-7
M. Wt: 176.17 g/mol
InChI Key: JXMLAPZRDDWRRV-UHFFFAOYSA-N
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Description

Diethyl 1,2-hydrazinedicarboxylate is a white fine crystalline powder . It has the molecular formula C2H5OCONHNHCOOC2H5 . It exhibits antibacterial activities against Staphylococcus aureus and Escherichia coli .


Molecular Structure Analysis

The molecular structure of Diethyl 1,2-hydrazinedicarboxylate can be viewed using Java or Javascript . The molecular weight of the compound is 176.17 g/mol .


Physical And Chemical Properties Analysis

Diethyl 1,2-hydrazinedicarboxylate is a white crystalline powder . It has a melting point of 132-134°C and a boiling point of 250°C .

Scientific Research Applications

Catalytic Processes

Diethyl 1,2-hydrazinedicarboxylate has been utilized in copper(II)-catalyzed aerobic oxidation processes. This application involves the generation of azo intermediates at room temperature in air, leading to products through hetero-Diels-Alder and competitive ene-reactions. The chemoselectivity of these reactions is influenced by both temperature and solvent conditions. This research opens avenues for the synthesis of various organic compounds using similar methodologies (Chaiyaveij & Whiting, 2021).

Structural Analysis

The molecular structure of Diethyl 1,2-Hydrazinedicarboxylate has been explored through X-ray structural analysis. Understanding its crystal and molecular structure is crucial for the development of materials and pharmaceuticals. The molecular data obtained from such studies, including molecular conformation and intermolecular interactions, are essential for designing compounds with specific physical and chemical properties (Linke & Kalker, 1977).

Synthetic Chemistry

In synthetic chemistry, Diethyl 1,2-Hydrazinedicarboxylate plays a role in Mitsunobu reactions, particularly in alkyl aryl etherification processes. Research indicates that while alkylation of hydrazinedicarboxylate (a Mitsunobu by-product) is not a significant problem in common reactions, it can reduce yields in reactions involving sterically hindered phenols and primary alcohols. Solvent effects have been studied to optimize these reactions, demonstrating the compound's role in fine-tuning synthetic processes (Liu, Sanow, & Zhang, 2014).

Advanced Materials Synthesis

The compound has been involved in the synthesis of various advanced materials, such as cyclic phosphinylhydrazyl radicals. These materials have potential applications in fields like organic electronics and photonics. Research into the properties of these materials, including their behavior under different conditions and their interactions with other molecules, is vital for developing new technologies (Lucarini, Pedulli, & Lazzari, 2000).

Corrosion Inhibition

Studies have also investigated the use of compounds related to Diethyl 1,2-Hydrazinedicarboxylate as corrosion inhibitors, particularly for steel in acidic solutions. Such research is significant for industrial applications where material longevity and resistance to corrosion are critical (Bouklah et al., 2005).

Safety And Hazards

When handling Diethyl 1,2-hydrazinedicarboxylate, it is advised to avoid dust formation, breathing dust, vapor, mist, or gas, and contact with eyes, skin, and clothing . The compound should be kept in a tightly closed container and ingestion and inhalation should be avoided .

properties

IUPAC Name

ethyl N-(ethoxycarbonylamino)carbamate
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InChI

InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
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InChI Key

JXMLAPZRDDWRRV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)OCC
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Molecular Formula

C6H12N2O4
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DSSTOX Substance ID

DTXSID6063307
Record name 1,2-Hydrazinedicarboxylic acid, diethyl ester
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Molecular Weight

176.17 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name sym-Dicarbethoxyhydrazine
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Product Name

Diethyl 1,2-hydrazinedicarboxylate

CAS RN

4114-28-7
Record name 1,2-Diethyl 1,2-hydrazinedicarboxylate
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Record name 1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester
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Record name Diethyl bicarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
Y Shang, TYS But, H Togo, PH Toy - Synfacts, 2007 - thieme-connect.com
Significance: Macroporous polystyrene-supported (diacetoxyiodo) benzene was prepared and applied to the oxidation of various organic functional groups. The iodination of …
Number of citations: 2 www.thieme-connect.com
BM Jacobson, GM Arvanitis, CA Eliasen… - The Journal of …, 1985 - ACS Publications
The rates of the ene reactions between diethyl diazenedicarboxylate and a number of dienes have been measured and product structures determined. Accelerated reactions are …
Number of citations: 26 pubs.acs.org
RL Clarke, AJ Gambino… - The Journal of Organic …, 1978 - ACS Publications
Trepanes bearing an exo substituent on carbon 2 show steric resistance to quaternization reactions. However, diethyl azodicarboxylatereacts readily to form adducts such as 3. Attempts …
Number of citations: 4 pubs.acs.org
BVS Reddy, CR Reddy, MR Reddy, S Yarlagadda… - Organic …, 2015 - ACS Publications
A wide range of benzo[c]cinnolines are prepared through a sequential C–C and C–N bond formation by means of an oxidative C–H functionalization. The reaction proceeds via the C-…
Number of citations: 56 pubs.acs.org
MD Mikoluk, R McDonald, RG Cavell - Inorganic chemistry, 1999 - ACS Publications
The substituted-exo-phosphine (X = F, NMe 2 , OCH 2 CF 3 ) diazaphospholephosphines are exclusively oxidized at this center with either chalcogens (S, Se) or azides to …
Number of citations: 19 pubs.acs.org
O Sugimoto, T Arakaki, H Kamio, K Tanji - Chemical Communications, 2014 - pubs.rsc.org
The reaction of carboxylic acids with Mitsunobu reagents, prepared by the reaction of triphenylphosphine with dialkyl azodicarboxylates, followed by heating at 180–190 C under solvent…
Number of citations: 21 pubs.rsc.org
G Huang, JT Yu, C Pan - European Journal of Organic …, 2022 - Wiley Online Library
A rhodium‐catalyzed C−H activation/annulation of N‐aryl‐pyrazolidinones with vinylene carbonate was developed. The utilization of vinylene carbonate as the acetylene surrogate …
T Taniguchi - Green Chemistry in Drug Discovery: From Academia to …, 2022 - Springer
The Mitsunobu reaction is widely used in synthetic chemistry and has contributed to the discovery and scalable synthesis of drugs because the reaction is a reliable method for the …
Number of citations: 1 link.springer.com
WE Noland, LL Landucci… - The Journal of Organic …, 1980 - ACS Publications
l/í-Indene-3-carboxylic acid (lb) and its methyl ester (lc) react when heated via intermediate 2H-indenes (isoindenes) with the more reactive ethylenic dienophiles, giving the …
Number of citations: 19 pubs.acs.org
SG Cohen, S Hsiao, E Saklad… - Journal of the American …, 1957 - ACS Publications
Compounds of type III have been prepared by conversion of the relevant ketone CeH6CORto the azine, hydrogenation to the hydrazine and oxidation to the azo compound. 3 However, …
Number of citations: 34 pubs.acs.org

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